N-2-biphenylyl-2-phenoxyacetamide

Data Gap Phenoxyacetamide SAR

N-2-Biphenylyl-2-phenoxyacetamide is a unique, uncharacterized chemical entity for exploratory medicinal chemistry and high-throughput screening. With no published biological or physicochemical data, it offers a novel 2-biphenylyl-phenoxyacetamide scaffold for SAR exploration. Procure this compound to establish proprietary analytical methods, test new synthetic routes, or validate computational models. All characterization is the user's responsibility. Ideal for labs seeking a distinct, data-free starting point for de novo discovery.

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
Cat. No. B5099485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-biphenylyl-2-phenoxyacetamide
Molecular FormulaC20H17NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C20H17NO2/c22-20(15-23-17-11-5-2-6-12-17)21-19-14-8-7-13-18(19)16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)
InChIKeyNWGVGWWMSAFCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-2-biphenylyl-2-phenoxyacetamide: A Synthetic Acetamide Derivative with Limited Public Data


N-2-biphenylyl-2-phenoxyacetamide, a synthetic small molecule with the molecular formula C20H17NO2 and a molecular weight of approximately 303.4 g/mol, belongs to the phenoxyacetamide class of organic compounds . It is characterized by a biphenyl group linked to a phenoxyacetamide moiety. The compound is commercially available for research purposes but its specific CAS registry number and published biological or physicochemical data remain absent from primary literature and authoritative databases . This lack of publicly accessible information is the defining feature of its current scientific profile, necessitating a different approach for evaluation compared to well-characterized analogs.

Critical Evaluation: Why N-2-biphenylyl-2-phenoxyacetamide Cannot Be Assumed Interchangeable with Its Analogues


Without any public quantitative data, N-2-biphenylyl-2-phenoxyacetamide cannot be reliably substituted for other phenoxyacetamides or biphenyl derivatives, nor can they be substituted for it. The structure-activity relationship (SAR) within the phenoxyacetamide class is highly sensitive to substitution patterns. For example, studies on related 2-phenoxy-N-phenylacetamides demonstrate that minor changes, such as the addition of a halogen or the position of a substituent, can drastically alter biological activity, shifting potency by orders of magnitude or changing target selectivity entirely [1][2]. A difference in the position of the biphenyl attachment (e.g., 2-yl vs 4-yl) or the addition of a substituent (e.g., a methyl group) is likely to produce a compound with a fundamentally different pharmacological and physicochemical profile . Therefore, procurement or use of this specific compound is not a generic substitution; it is a unique, uncharacterized entity. Any intended use must be preceded by de novo characterization.

Quantitative Evidence Assessment: The Data Gap as the Primary Differential for N-2-biphenylyl-2-phenoxyacetamide


Null Hypothesis: Lack of Publicly Available Bioactivity Data Versus Characterized Analogues

In contrast to structurally similar compounds such as various 2-phenoxy-N-phenylacetamide derivatives which possess reported IC50 values ranging from sub-micromolar to >100 μM against targets like HIF-1, MAO, and P-gp [1][2][3], a comprehensive search across primary literature, patents, and databases yields no quantitative bioactivity data for N-2-biphenylyl-2-phenoxyacetamide. This is not a finding of inactivity but an absence of any published measurement.

Data Gap Phenoxyacetamide SAR

Physicochemical Property Data: Unavailable Versus Predicted Values for Close Analogs

While a close analog, N-2-biphenylyl-2-(3-methylphenoxy)acetamide, has a vendor-reported calculated LogP of 4.03 and LogSW of -4.96 , no corresponding experimental or even vendor-calculated values for N-2-biphenylyl-2-phenoxyacetamide could be identified. Similarly, specific melting point or solubility data in various solvents are absent from authoritative chemical databases.

Lipophilicity Solubility Data Gap

Structural Comparator Analysis: Positional Isomer vs. Undefined Target Compound

The target compound features an N-(2-biphenylyl) moiety. A structurally distinct regioisomer, N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide, is commercially available . The shift of the amide linkage from the 2-position to the 4-position of the biphenyl ring constitutes a significant structural change. While the target compound (2-isomer) has no public data, this comparison underscores that its properties cannot be inferred from the 4-isomer due to potential differences in molecular shape, electronic distribution, and binding interactions.

Structural Isomerism SAR Biphenyl Derivatives

Evidence-Based Application Scenarios for Procuring N-2-biphenylyl-2-phenoxyacetamide


De Novo Phenotypic or Target-Based Screening

The primary valid application scenario for procuring N-2-biphenylyl-2-phenoxyacetamide is for use as a unique, uncharacterized chemical entity in a high-throughput screening (HTS) campaign or a focused, exploratory medicinal chemistry program. As established in Section 3, the compound lacks any prior biological or physicochemical data. Therefore, its value is not as a 'tool compound' with known function, but as a potential 'hit' or starting point for SAR exploration within a novel chemical space defined by the 2-biphenylyl-2-phenoxyacetamide scaffold. The procurement decision is justified when the specific goal is to explore the uncharacterized activity profile of this precise molecular structure, with the understanding that all data generation will be the user's responsibility.

Analytical Chemistry and Method Development

This compound can serve as a unique analyte for developing and validating analytical methods, such as HPLC, LC-MS, or NMR protocols. Its specific retention time, mass spectral fragmentation pattern, and NMR shifts will be distinct from its analogs. Procuring a sample is appropriate for laboratories that need to establish analytical standards or develop separation methods for a novel or rare chemical scaffold, especially if this compound is a degradation product or impurity in a related chemical process. The lack of pre-existing data means any method developed will be novel and specific to this entity.

Fundamental Research in Synthetic Organic Chemistry

For academic or industrial research groups focused on the synthesis of novel amide bonds, biphenyl derivatives, or phenoxyacetamides, this compound can serve as a target molecule for developing or testing new synthetic methodologies. Its procurement is justified as a means to verify a novel synthetic route, test the scope of a new reaction's substrate tolerance, or produce a reference standard for a newly synthesized series of compounds. The focus here is on the chemical synthesis itself, not on any inherent biological property.

Computational Chemistry and Model Validation

Given the complete lack of empirical data, this compound is an ideal candidate for prospective computational studies. Researchers can use it to test and validate in silico models for predicting properties like LogP, pKa, solubility, and even biological target engagement. The ultimate value would come from then synthesizing and testing the compound to compare experimental results with the model's predictions. In this scenario, the procurement is a prerequisite for the crucial empirical validation step of a computational hypothesis.

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